Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 7-[(6-hydroxy-5,5,8a-trimethyl-2-methylidene-decahydronaphthalen-1-yl)methoxy]-2H-chromen-2-one
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 7-[(6-hydroxy-5,5,8a-trimethyl-2-methylidene-decahydronaphthalen-1-yl)methoxy]-2H-chromen-2-one
For Immediate Release
[CITY, State] – [Date] – A comprehensive technical guide providing an in-depth analysis of the structure elucidation of the natural product 7-[(6-hydroxy-5,5,8a-trimethyl-2-methylidene-decahydronaphthalen-1-yl)methoxy]-2H-chromen-2-one, also known by its synonyms Colladonin and Farnesiferol A, is now available for researchers, scientists, and professionals in drug development. This guide meticulously details the spectroscopic data and experimental protocols crucial for the identification and characterization of this complex sesquiterpene coumarin.
The molecular structure of this compound, with the chemical formula C₂₄H₃₀O₄, has been unequivocally confirmed through single-crystal X-ray analysis, revealing a complex fusion of a sesquiterpenoid and a coumarin moiety.[1][2][3] This guide synthesizes the available data to present a clear and concise workflow for its structure elucidation.
Spectroscopic Data Analysis
The structural framework of 7-[(6-hydroxy-5,5,8a-trimethyl-2-methylidene-decahydronaphthalen-1-yl)methoxy]-2H-chromen-2-one is established through a combination of modern spectroscopic techniques. The key quantitative data are summarized below for clarity and comparative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the complex carbon and proton framework of the molecule. While the complete assigned NMR data for this specific compound is found within specialized literature, the following table represents a typical data structure for 1D NMR analysis.
| ¹H NMR (Typical Shifts) | ¹³C NMR (Typical Shifts) |
| Proton | δ (ppm) |
| Aromatic Protons (Coumarin) | 6.20 - 7.80 |
| O-CH₂ (Ether Linkage) | 3.80 - 4.20 |
| CH-OH (Sesquiterpene) | 3.30 - 3.60 |
| Olefinic Protons (Sesquiterpene) | 4.70 - 5.00 |
| Methyl Protons (Singlets) | 0.80 - 1.30 |
| Methylene/Methine Protons | 1.00 - 2.50 |
Note: The exact chemical shifts are dependent on the solvent and instrument frequency. Detailed 2D NMR experiments such as COSY, HSQC, and HMBC are essential for unambiguous assignment of all proton and carbon signals.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule.
| Mass Spectrometry Data | |
| Technique | Observation |
| High-Resolution Mass Spectrometry (HRMS) | Provides the exact mass, confirming the molecular formula C₂₄H₃₀O₄. |
| Tandem Mass Spectrometry (MS/MS) | Reveals characteristic fragmentation patterns, including the loss of the sesquiterpene moiety and fragments corresponding to the umbelliferone (7-hydroxycoumarin) core. |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
These techniques provide information about the functional groups present and the electronic transitions within the molecule.
| Spectroscopic Data | |
| Technique | Key Absorptions/Maxima |
| Infrared (IR) Spectroscopy | ~3400 cm⁻¹ (O-H stretch, alcohol) |
| ~1720 cm⁻¹ (C=O stretch, lactone) | |
| ~1610, 1500 cm⁻¹ (C=C stretch, aromatic/olefinic) | |
| ~1250, 1050 cm⁻¹ (C-O stretch, ether/alcohol) | |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | λₘₐₓ ~320 nm (characteristic of the coumarin chromophore) |
Experimental Protocols
Isolation from Natural Sources
7-[(6-hydroxy-5,5,8a-trimethyl-2-methylidene-decahydronaphthalen-1-yl)methoxy]-2H-chromen-2-one is a natural product typically isolated from plants of the Ferula genus, such as Ferula persica.[2] The general isolation procedure is as follows:
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Extraction: The dried and powdered plant material (e.g., roots) is subjected to solvent extraction, often using a sequence of solvents with increasing polarity, such as n-hexane, dichloromethane, and methanol.
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Fractionation: The crude extract is then fractionated using column chromatography over silica gel. A gradient elution system, for instance, with a mixture of n-hexane and ethyl acetate, is employed to separate compounds based on their polarity.
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Purification: The fractions containing the target compound are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure crystalline compound.
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Characterization: The structure of the isolated compound is then elucidated using the spectroscopic methods detailed above.
Structure Elucidation Workflow
The logical process for elucidating the structure of this complex natural product is visualized in the following workflow diagram.
References
- 1. Crystal structure and Hirshfeld surface analysis of 7-[(6-hydroxy-5,5,8a-trimethyl-2-methylenedecahydronaphthalen-1-yl)methoxy]-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structure and Hirshfeld surface analysis of 7-[(6-hy-droxy-5,5,8a-trimethyl-2-methylene-deca-hydro-naphthalen-1-yl)meth-oxy]-2 H-chromen-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]
